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Compound of Interest

4,5-Dimethyl-oxazole-2-carboxylic
Compound Name: d
aci

Cat. No.: B042283

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral
data for 2,4,5-trisubstituted oxazoles is presented for researchers, scientists, and professionals
in drug development. This guide provides a comparative summary of spectral data, detailed
experimental protocols for compound synthesis and spectral acquisition, and a visual
representation of a general synthetic pathway.

Comparative NMR Spectral Data

The chemical shifts (8) in NMR spectroscopy are highly dependent on the electronic
environment of the nuclei. For 2,4,5-trisubstituted oxazoles, the nature of the substituents at
positions 2, 4, and 5 significantly influences the & values of the oxazole ring protons and
carbons. The data presented below is compiled from various studies to provide a comparative
overview.

1H NMR Spectral Data

The oxazole ring itself does not have any protons in a 2,4,5-trisubstituted system. The proton
NMR data, therefore, pertains to the substituents attached to the ring. The following table
summarizes representative 1H NMR data for various 2,4,5-trisubstituted oxazoles.
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Substituent at Substituent at
C2 Cc4

Substituent at
C5

Solvent

1H NMR
Chemical
Shifts (6, ppm)
and Coupling
Constants (J,
Hz)

2,3,4-
2-Fluorophenyl Trimethoxypheny

Thio-

benzothiazole

Data for specific
compounds can
be found in the

cited literature.[1]

Phenyl Phenyl

Phenyl

DMSO-d6

8.03-7.25 (m,
14H), 6.04 (d, J
= 7.8 Hz, 1H),
3.39(d, J=7.8
Hz, 1H)[2]

2-Methyl 5-Phenyl

Diethyl malonate

CDCI3

757(d,J=7.2
Hz, 2H), 7.45 (t,
J =7.6 Hz, 2H),
739 (t,J=7.2
Hz, 1H), 4.88 (s,
1H), 4.28-4.22
(m, 4H), 2.54 (s,
3H), 1.26 (t,J =
7.0 Hz, 6H)[3]

Phenyl Methyl

Ethyl

CDCI3

Data for specific
compounds can
be found in the

cited literature.[4]

Table 1: Representative 1H NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.

13C NMR Spectral Data

The 13C NMR chemical shifts of the oxazole ring carbons (C2, C4, and C5) are patrticularly

informative about the electronic effects of the substituents. Generally, the chemical shift of C2
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is the most downfield, followed by C5 and then C4.[5] Substituents can cause significant shifts
in these values.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://cdnsciencepub.com/doi/pdf/10.1139/v79-517
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Substitu
ent at
C2

Substitu
ent at
C4

Substitu
ent at
C5

Solvent

C2 (3,
ppm)

C4 (3,
ppm)

C5 (3,
ppm)

Other
Notable
Shifts

(5, ppm)

2-
Fluoroph

enyl

2,3,4-
Trimetho

xyphenyl

Thio-
benzothi

azole

Specific
data is
available
in the

source.

[1]

Phenyl

Phenyl

Phenyl

DMSO-
dé

157.9

142.6

146.5

139.9,
135.3,
129.2,
128.9,
128.7,
128.6,
128.3,
128.0,
127.7,
127.6,
127.0,
126.5,
1255,
67.3[2]

2-Methyl

5-Phenyl

Diethyl
malonate

CDCI3

160.3

127.9

148.4

166.9
(C=0),
128.9,
128.7,
127.7,
126.4,
62.1
(OCH?2),
50.7
(CH),
14.1
(CH3),
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13.9
(CH3)[3]

129.6,
128.7,
127.8,
125.8,
11.3,
10.1[4]

Phenyl Methyl Ethyl CDCI3 159.1 131.9 143.4

Table 2: Representative 13C NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.

Experimental Protocols

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various methods. A
common approach involves the condensation and cyclization of a-dicarbonyl compounds with
amides or a tandem aza-Wittig/Michael/isomerization reaction.[2][4]

General Synthesis of 2,4,5-Trisubstituted Oxazoles via
Tandem Reaction

A one-pot synthesis can be performed starting from a vinyliminophosphorane and an acyl
chloride.[2]

o Preparation of Vinyliminophosphorane: An appropriate azide is reacted with a
vinylphosphonium salt in a suitable solvent like dichloromethane (CH2CI2) at room
temperature. The resulting vinyliminophosphorane is then isolated.

o Tandem Reaction: The vinyliminophosphorane is dissolved in a solvent such as toluene. An
acyl chloride is added dropwise to the solution at room temperature.

» Work-up and Purification: The reaction mixture is stirred for a specified time, after which the
solvent is removed under reduced pressure. The residue is then purified by column
chromatography on silica gel to yield the 2,4,5-trisubstituted oxazole.[2]

NMR Sample Preparation and Data Acquisition
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Sample Preparation: Approximately 5-10 mg of the purified 2,4,5-trisubstituted oxazole is
dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCI3, DMSO-d6) in a 5 mm NMR
tube. Tetramethylsilane (TMS) is typically used as an internal standard (6 = 0.00 ppm).

1H NMR Spectroscopy: 1H NMR spectra are recorded on a spectrometer operating at a
frequency of 300-600 MHz. Standard parameters include a spectral width of 10-15 ppm, a
sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

13C NMR Spectroscopy: 13C NMR spectra are recorded on the same instrument at a
corresponding frequency (e.g., 75-150 MHz). Proton-decoupled spectra are typically
acquired to simplify the spectrum to single lines for each unique carbon atom. A larger
spectral width (e.g., 0-200 ppm) is used. Advanced techniques like DEPT (Distortionless
Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2,
and CH3 groups.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic route to 2,4,5-trisubstituted oxazoles.

Caption: A simplified workflow for the synthesis of 2,4,5-trisubstituted oxazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1H and 13C NMR spectral data for 2,4,5-trisubstituted
oxazoles.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042283#1h-and-13c-nmr-spectral-data-for-2-4-5-
trisubstituted-oxazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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